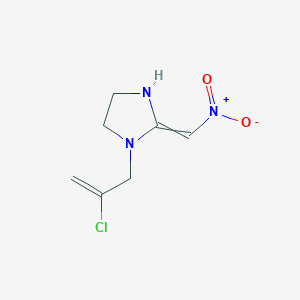
1-(2-Chloroprop-2-en-1-yl)-2-(nitromethylidene)imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroprop-2-en-1-yl)-2-(nitromethylidene)imidazolidine is a synthetic organic compound that belongs to the class of imidazolidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroprop-2-en-1-yl)-2-(nitromethylidene)imidazolidine typically involves the reaction of an imidazolidine derivative with a chlorinated alkene and a nitro compound. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroprop-2-en-1-yl)-2-(nitromethylidene)imidazolidine can undergo various chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazolidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroprop-2-en-1-yl)-2-(nitromethylidene)imidazolidine would depend on its specific application. For example, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloroprop-2-en-1-yl)-2-(methylidene)imidazolidine
- 1-(2-Chloroprop-2-en-1-yl)-2-(nitromethylidene)pyrrolidine
Uniqueness
1-(2-Chloroprop-2-en-1-yl)-2-(nitromethylidene)imidazolidine is unique due to the presence of both a nitromethylidene group and a chlorinated alkene, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
56611-93-9 |
|---|---|
Molecular Formula |
C7H10ClN3O2 |
Molecular Weight |
203.62 g/mol |
IUPAC Name |
1-(2-chloroprop-2-enyl)-2-(nitromethylidene)imidazolidine |
InChI |
InChI=1S/C7H10ClN3O2/c1-6(8)4-10-3-2-9-7(10)5-11(12)13/h5,9H,1-4H2 |
InChI Key |
CKCZUVCFXDRIQD-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN1CCNC1=C[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



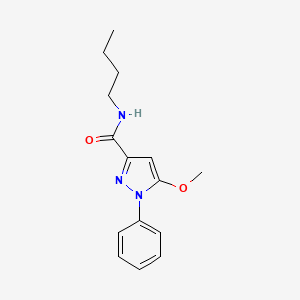
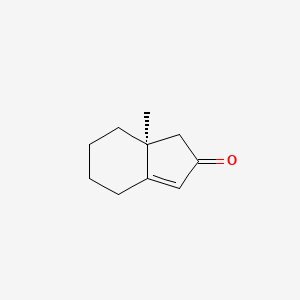
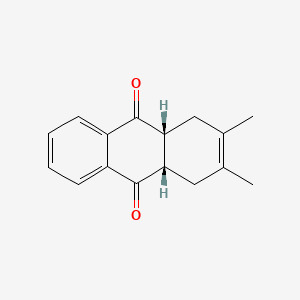
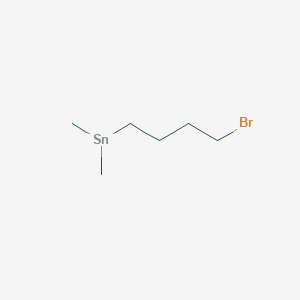
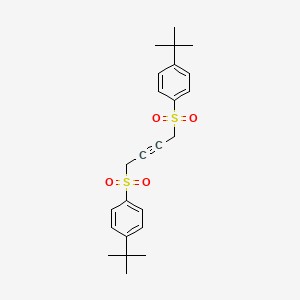
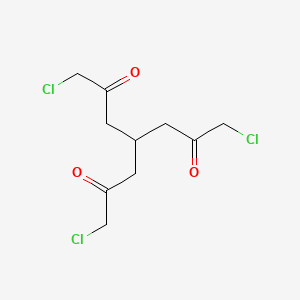
![3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14632294.png)
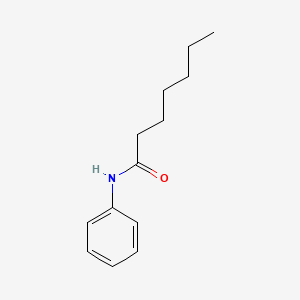
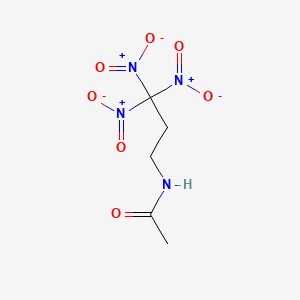
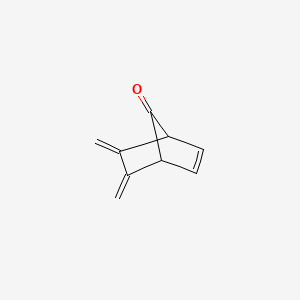

![3-[4-(Dimethylamino)phenyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B14632318.png)

